2-(1-{[(pyridin-3-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione
Description
The compound 2-(1-{[(pyridin-3-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione features a 1,3-indandione core (a bicyclic diketone) substituted with a pyridin-3-ylmethylaminoethylidene group. This structure combines the planar aromaticity of the indene-1,3-dione system with the electron-rich pyridine moiety, which may enhance intermolecular interactions and biological activity.
Properties
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11(19-10-12-5-4-8-18-9-12)15-16(20)13-6-2-3-7-14(13)17(15)21/h2-9,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJXBVFWTSJJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CN=CC=C1)C2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(pyridin-3-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with arylglyoxals and Meldrum’s acid under controlled conditions . The reaction is carried out in a solvent such as toluene or ethyl acetate, with the addition of reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[(pyridin-3-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indene or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(1-{[(pyridin-3-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-{[(pyridin-3-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Indene-1,3-dione Core
Benzylidene Derivatives
2-(5-Bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione Structure: The benzylidene group is substituted with a bromo (Br) and hydroxyl (OH) group at positions 5 and 2, respectively. Crystal Data: Monoclinic space group $ P2_1/c $, with $ a = 13.8820 \, \text{Å} $, $ b = 3.8695 \, \text{Å} $, $ c = 24.0068 \, \text{Å} $, and $ \beta = 102.483^\circ $. Intermolecular O—H···O hydrogen bonds stabilize the crystal lattice . Synthesis: Condensation of 1H-indene-1,3-dione with 5-bromo-2-hydroxybenzaldehyde in ethanol (83% yield) . Comparison: The bromo and hydroxy groups enhance halogen bonding and hydrogen bonding compared to the pyridinyl substituent in the target compound.
2-{[(2-Phenoxyphenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione Structure: A phenoxyphenyl group replaces the pyridine moiety.
Pyridine-Based Derivatives
(E)-5,6-Dimethoxy-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1H-inden-1-one
- Structure : Pyridin-4-ylmethylidene substitution with methoxy groups at positions 5 and 4.
- Bonding : The pyridine nitrogen at position 4 alters electronic distribution compared to position 3 in the target compound, affecting dipole interactions .
Anti-COVID Isatin Derivatives (e.g., Compound 20 in )
- Structure : Pyridin-3-yl-ethyl substituents on an indoline-2,3-dione core.
- Bioactivity : Demonstrated moderate binding affinity (93.36% inhibition in QSAR models) against SARS-CoV-2 targets .
- Comparison : The indoline-2,3-dione core differs from the indene-1,3-dione system but shares similar electron-withdrawing diketone functionality.
Amino-Substituted Derivatives
2-Ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione hydrochloride Structure: Ethyl and methylamino groups at position 2.
2-({[2-(1-Piperazinyl)ethyl]amino}methyl)-1H-indene-1,3(2H)-dione Structure: Piperazinyl-ethylamino substituent. Applications: The piperazine moiety may enhance CNS penetration due to its basicity .
Structural and Pharmacological Data Table
Key Findings
Biological Activity
The compound 2-(1-{[(pyridin-3-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione is a derivative of indanedione and pyridine, which has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, antimicrobial, and anticancer activities, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: 2-(1-{[(pyridin-3-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione
- Molecular Formula: C15H15N3O2
- Molecular Weight: 269.30 g/mol
1. Antioxidant Activity
Research indicates that derivatives of indanedione exhibit significant antioxidant properties. The antioxidant activity of 2-(1-{[(pyridin-3-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione was evaluated using various assays such as DPPH and NO scavenging tests.
| Compound | DPPH Scavenging (%) | NO Scavenging (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|---|
| 1 | 11.6 | 11.54 | 43.24 |
| 2 | 16.65 | 17.3 | 49.75 |
| 3 | 17.9 | 18.9 | 53.85 |
| ... | ... | ... | ... |
The highest antioxidant activity was observed in compound 3 with a lipid peroxidation inhibition of 53.85% , indicating its potential as a therapeutic agent against oxidative stress-related diseases .
2. Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains and fungi. The results showed that the compound possesses moderate to high antimicrobial activity.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus (P. aureus) | 8 |
| Escherichia coli (E. coli) | 7 |
| Candida albicans (C. albicans) | 5 |
The results suggest that the compound can inhibit the growth of pathogenic microorganisms, making it a candidate for further development in antimicrobial therapies .
3. Anticancer Activity
Indanedione derivatives have been studied for their anticancer properties due to their ability to inhibit various kinases involved in cancer progression. The compound was reported to exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
Recent studies have synthesized various indanedione derivatives and evaluated their pharmacological activities:
- Study by Rani et al. (2019) : This study synthesized a series of indanedione derivatives and evaluated their antioxidant and antimicrobial activities using standard protocols. The findings highlighted that the presence of electronegative groups on the aromatic ring enhanced the biological activities significantly .
- Research on Anticancer Properties : Several studies have indicated that compounds similar to the one can act as inhibitors for tyrosine kinases and cyclin-dependent kinases, which are critical in cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
